![molecular formula C13H15N3O3 B14179789 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid CAS No. 89221-11-4](/img/structure/B14179789.png)
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is an organic compound that features a triazole ring, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Introduction of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the phenoxy group can interact with hydrophobic pockets in proteins . These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.
Phenoxyacetic Acids: These compounds have a phenoxy group and a carboxylic acid moiety, making them structurally similar.
Uniqueness
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is unique due to the combination of the triazole ring and the phenoxy group, which imparts specific chemical and biological properties . This combination allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
89221-11-4 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[4-(1-ethyltriazol-4-yl)phenoxy]propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-3-16-8-12(14-15-16)10-4-6-11(7-5-10)19-9(2)13(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
FJBHHGVQDCGHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


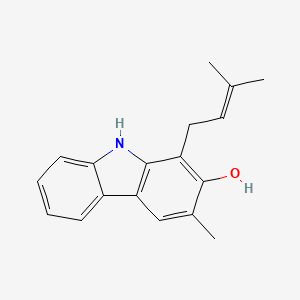
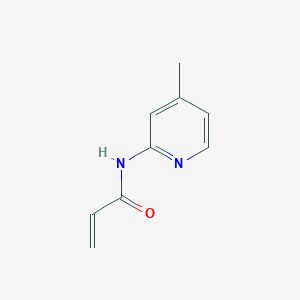
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
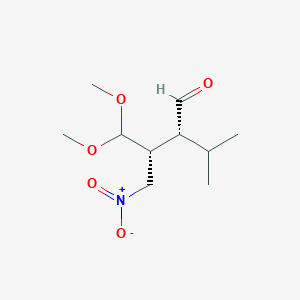
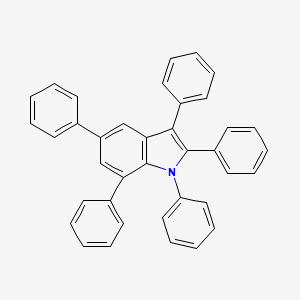
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
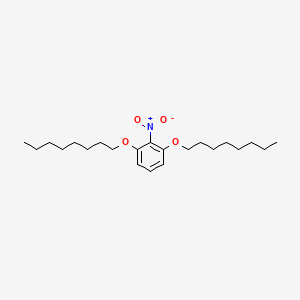

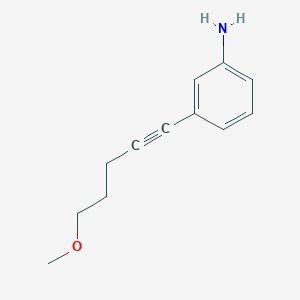

![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
